Heptadecanyl Stearate: A Comprehensive Technical Guide
Heptadecanyl Stearate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanyl stearate (C₃₅H₇₀O₂) is a long-chain wax ester composed of heptadecanol and stearic acid. As a member of the lipid class of molecules, it is characterized by its hydrophobicity and solid state at room temperature. While specific experimental data on the physicochemical properties and biological activities of heptadecanyl stearate are limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties, along with detailed experimental protocols for its synthesis, purification, and analysis based on established methods for similar long-chain esters. Furthermore, this document explores the general biological roles of wax esters and related long-chain fatty acid esters to provide a context for potential future research into the specific functions of heptadecanyl stearate.
Chemical and Physical Properties
Heptadecanyl stearate is a saturated wax ester with the molecular formula C₃₅H₇₀O₂ and a molecular weight of approximately 522.93 g/mol .[1][2] Its chemical identifiers are provided in the table below.
| Property | Value | Source |
| IUPAC Name | heptadecyl octadecanoate | PubChem[3] |
| Synonyms | Heptadecyl stearate, Stearic acid, heptadecyl ester, 1-Heptadecanol, stearate | Larodan[2] |
| CAS Number | 18299-82-6 | Larodan[2] |
| Molecular Formula | C₃₅H₇₀O₂ | MedChemExpress[4] |
| Molecular Weight | 522.93 g/mol | MedChemExpress[4] |
| Appearance | Solid | MedChemExpress[4] |
| Color | White to off-white | MedChemExpress[4] |
| Solubility | Soluble in Ethanol (2 mg/mL with sonication) | MedChemExpress[5] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of heptadecanyl stearate, derived from established methods for long-chain fatty acid esters.
Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a common acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols.[7][8]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve stearic acid (1.0 equivalent) in an excess of heptadecanol, which can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux with constant stirring. The reaction temperature will be determined by the boiling point of the alcohol.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptadecanyl stearate.
Purification: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which heptadecanyl stearate is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude heptadecanyl stearate in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analysis
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
Methodology:
-
Sample Preparation: Dissolve a small amount of heptadecanyl stearate in a suitable volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: Inject the sample into the GC-MS system.
-
Separation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A typical temperature program for long-chain esters involves an initial temperature of around 80°C, ramped to a final temperature of 280°C or higher.[9]
-
Detection and Fragmentation: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.
-
Data Analysis: The resulting mass spectrum provides a fragmentation pattern that can be used to identify the structure of the compound. For heptadecanyl stearate, characteristic fragments would be expected from the cleavage of the ester bond, yielding ions corresponding to the stearoyl and heptadecyl moieties.
¹H and ¹³C NMR spectroscopy are used to elucidate the structure of organic molecules.
Methodology:
-
Sample Preparation: Dissolve a small amount of purified heptadecanyl stearate in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: The spectrum is expected to show characteristic signals for the terminal methyl groups of the stearate and heptadecyl chains as a triplet around δ 0.88 ppm. The methylene protons of the long aliphatic chains will appear as a broad multiplet around δ 1.25 ppm. The methylene protons α to the carbonyl group of the stearate moiety will be a triplet around δ 2.3 ppm, and the methylene protons α to the ester oxygen of the heptadecyl moiety will be a triplet around δ 4.05 ppm.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon around δ 174 ppm. The carbons of the long methylene chains will appear in the range of δ 22-34 ppm, and the terminal methyl carbons will be observed around δ 14 ppm. The carbon α to the ester oxygen will be shifted downfield to around δ 64 ppm.
-
Biological Activity and Signaling Pathways
There is currently a significant lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of heptadecanyl stearate. However, the broader class of long-chain fatty acid esters and wax esters are known to play various roles in biological systems.
General Roles of Long-Chain Fatty Acyl-CoA Esters in Cellular Signaling:
Long-chain fatty acyl-CoA esters are key metabolic intermediates and have been recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors.[10][11] They are involved in the regulation of carbohydrate and lipid metabolism.[10]
Potential Roles Based on the Function of Plant Cuticular Waxes:
Heptadecanyl stearate has been identified as a component of plant cuticular waxes.[12] Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing water loss and protecting against UV radiation and pathogens.[13][14][15] The composition of these waxes, including the presence of long-chain esters, contributes to these protective functions.
Conclusion
Heptadecanyl stearate is a long-chain wax ester with well-defined chemical identity but limited experimentally determined physicochemical and biological data. This guide provides a framework for its synthesis, purification, and analysis based on established methodologies for similar compounds. The absence of specific biological activity data for heptadecanyl stearate presents an opportunity for future research, particularly in the context of its presence in natural sources and the known signaling roles of related lipid molecules. Further investigation is warranted to elucidate the specific functions of this molecule in biological systems.
References
- 1. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK | Springer Nature Experiments [experiments.springernature.com]
- 3. Wax ester - Wikipedia [en.wikipedia.org]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heptadecyl octadecanoate | C35H70O2 | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
